1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(3-Fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a fluorinated pyrazole derivative. Pyrazoles and their derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps :
Synthesis of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the desired pyrazole compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, facilitated by palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Studies: The compound’s antimicrobial and anti-inflammatory properties make it useful in studying bacterial resistance and inflammatory pathways.
Chemical Research: Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα) with high affinity . This binding inhibits the receptor’s activity, leading to anti-cancer effects. The compound’s fluorine atoms enhance its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other fluorinated pyrazole derivatives, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also exhibits anti-cancer activity and has a similar synthetic route.
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: Known for its antimicrobial properties, this compound highlights the versatility of fluorinated pyrazoles in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and enhanced binding affinity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C22H15F3N2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H15F3N2/c1-14-21(15-5-9-17(23)10-6-15)26-27(20-4-2-3-19(25)13-20)22(14)16-7-11-18(24)12-8-16/h2-13H,1H3 |
InChI Key |
FGVBQSMIPJSAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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